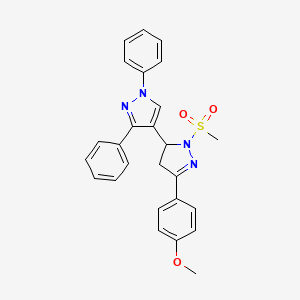

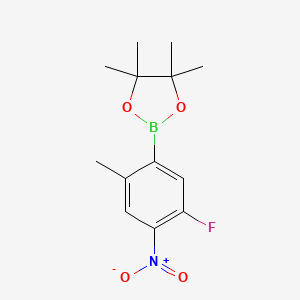

2-(5-Fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

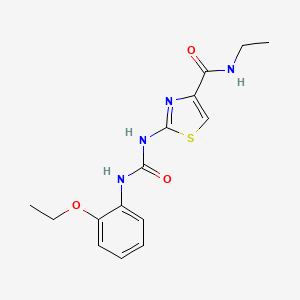

The compound “2-(5-Fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms) with fluorine, methyl, and nitro substituents, as well as a dioxaborolane group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide” have been synthesized from precursors like “2-AMINO-4-FLUORO-5-NITROTOLUENE” and "Acetic anhydride" .Scientific Research Applications

Synthesis and Material Applications

Synthesis of Novel Derivatives

A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized. These derivatives are used in the synthesis of boron-capped polyenes, which show potential as new materials for LCD technology and as intermediates for conjugated polyene synthesis. They are also being tested for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Crystal Structure and DFT Study

The molecular structures of certain derivatives have been confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies are crucial for understanding the physicochemical properties of these compounds, contributing to the development of materials with specific desired properties (Huang et al., 2021).

Biomedical Research

Biological Study of Stilbenes

Research has been conducted on the lipogenesis inhibitory effect of certain boronate-substituted stilbenes. These compounds, such as BF102, show promise in suppressing lipogenic gene expression in mammalian hepatocytes and could be potential leads for new lipid-lowering drugs (Das et al., 2011).

Fluorescence Probes for H2O2 Detection

Some derivatives have been designed as fluorescence probes with high sensitivity and selectivity for hydrogen peroxide (H2O2), which can be used for H2O2 detection in living cells. This application is significant in biomedical research for studying cellular processes and oxidative stress (Nie et al., 2020).

Polymer and Nanoparticle Research

Polymerization for Electronic Materials

The compound has been used in Suzuki-Miyaura coupling polymerization, contributing to the synthesis of polymers like polyfluorenes with potential applications in electronic materials (Yokozawa et al., 2011).

Nanoparticles for Fluorescence Applications

The creation of nanoparticles from heterodifunctional polyfluorene building blocks, involving these compounds, has led to the development of brightly fluorescent nanoparticles. These nanoparticles, with tunable emission properties, are promising for various applications in bioimaging and sensing technologies (Fischer et al., 2013).

Mechanism of Action

Target of Action

The primary targets of this compound are FAK (Focal Adhesion Kinase) and BTK (Bruton’s Tyrosine Kinase) . FAK is closely related to cell differentiation, tumor invasion, and metastasis, especially in esophageal cancer . BTK plays a key role in B cell function and multiple transduction pathways .

Mode of Action

The compound acts as an inhibitor for both FAK and BTK . FAK inhibitors can reduce tumor cell proliferation and accelerate apoptosis . BTK inhibitors have been shown to completely abolish chronic lymphocytic leukemia in BTK-deficient mice, while BTK overexpression accelerated leukemia and increased mortality .

Biochemical Pathways

The compound affects the signaling pathways mediated by FAK and BTK . Inhibition of these pathways can lead to reduced tumor cell proliferation and increased apoptosis .

Result of Action

The result of the compound’s action is a reduction in tumor cell proliferation and an increase in apoptosis . This could potentially delay tumor growth in esophageal cancer tumor models .

properties

IUPAC Name |

2-(5-fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO4/c1-8-6-11(16(17)18)10(15)7-9(8)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWZTTDCKHMABG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2371786.png)

![6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371787.png)

![2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid](/img/structure/B2371797.png)

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2371802.png)

![N-(4-bromophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2371803.png)